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Compound of Interest

Compound Name: Methyl linolelaidate

Cat. No.: B149864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for methyl
linolelaidate, the methyl ester of linolelaidic acid (the trans,trans-isomer of linoleic acid). This
document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization,
and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of methyl
linolelaidate. Both *H and 3C NMR provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectral Data

While a complete, assigned *H NMR spectrum for methyl linolelaidate is not readily available
in public databases, data for structurally similar trans,trans-conjugated linoleic acid methyl
esters can provide valuable reference points. The key resonances are expected in the following
regions:

 Olefinic Protons (-CH=CH-): Protons attached to the double-bonded carbons are expected to
appear in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm. The
coupling constants for trans protons are characteristically larger than for cis protons.
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o Methoxy Protons (-OCHs): A sharp singlet corresponding to the three protons of the methyl
ester group is anticipated around 3.6-3.7 ppm.

« Allylic Protons (=CH-CH2-CH=): The methylene protons situated between the two double
bonds are expected to produce a signal around 2.2 ppm.

o Methylene Protons (-CHz-): The aliphatic methylene protons of the fatty acid chain will
generate a complex set of signals in the upfield region, typically between 1.2 and 1.6 ppm.

» Terminal Methyl Protons (-CHs): A triplet corresponding to the terminal methyl group of the
fatty acid chain is expected at approximately 0.9 ppm.

A representative *H NMR spectrum for a similar compound, methyl 9(E),11(E)-
octadecadienoate, shows characteristic shifts for the olefinic protons at 5.59 ppm and 6.03
ppm, and for the allylic protons at 2.20 ppm.[1]

Table 1: Predicted *H NMR Chemical Shifts for Methyl Linolelaidate

Predicted Chemical Shift

Protons Multiplicity
(ppm)

Terminal -CHs ~0.9 Triplet
Aliphatic -CH2- ~12-16 Multiplet
Allylic =CH-CHa2- ~2.0 Multiplet
Bis-allylic =CH-CH2-CH= ~22 Triplet
a-carbonyl -CHz- ~2.3 Triplet
Methoxy -OCHs ~3.6-37 Singlet
Olefinic -CH=CH- ~5.0-6.5 Multiplet

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: 13C NMR Chemical Shifts for Methyl Linoleate (cis,cis-isomer) for Comparison
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Carbon Atom

Chemical Shift (ppm)

C-1 (C=0)

174.13

-OCHs

51.35

C-9, C-10, C-12, C-13 (Olefinic)

128.01, 128.12, 130.03, 130.17

C-2 34.13
C-3 25.03
Aliphatic Chain (-CHz2-) 22.65 - 31.62
C-18 (-CHs3) 14.09

Data obtained from PubChem for the cis,cis-isomer, methyl linoleate.

For methyl linolelaidate, the chemical shifts of the olefinic carbons are expected to be slightly

different from the cis-isomer due to the change in stereochemistry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key method for identifying functional groups. The IR spectrum of

methyl linolelaidate is characterized by the following absorption bands:

the double bonds.

C-H Stretching (Alkenyl): A peak just above 3000 cm~t is indicative of the C-H stretching of

o C-H Stretching (Alkyl): Strong absorptions in the range of 2850-2960 cm~* are due to the C-

H stretching of the aliphatic chain.

e C=0 Stretching (Ester): A strong, sharp peak around 1740 cm~1 is characteristic of the

carbonyl group of the methyl ester.

e C=C Stretching: A weaker absorption around 1650 cm~1 corresponds to the carbon-carbon

double bond stretching.

 trans-C-H Bending (Out-of-plane): A distinct and diagnostically important sharp absorption

band is expected in the region of 960-970 cm~1. This peak is characteristic of the out-of-
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plane bending of C-H bonds on a trans-disubstituted double bond and is a key feature to
distinguish it from its cis-isomer.[2]

e C-O Stretching (Ester): Absorptions in the 1170-1250 cm~1 region are due to the C-O
stretching of the ester group.

Table 3: Key IR Absorption Bands for Methyl Linolelaidate

Functional Group Wavenumber (cm~2) Intensity

=C-H Stretch > 3000 Medium

C-H Stretch (Alkyl) 2850 - 2960 Strong

C=0 Stretch (Ester) ~ 1740 Strong, Sharp
C=C Stretch ~ 1650 Weak to Medium
trans C-H Bend 960 - 970 Strong, Sharp
C-O Stretch (Ester) 1170 - 1250 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For methyl linolelaidate, Electron lonization (El) is a common technique.

The mass spectrum of methyl linolelaidate is expected to show a molecular ion peak [M]* at
m/z 294. The fragmentation pattern will be complex due to the long hydrocarbon chain and the
presence of double bonds. Key fragments observed in the GC-MS data from PubChem include
ions at m/z 67, 81, and 95, which are common fragments for unsaturated fatty acid methyl
esters.[3] A prominent peak at m/z 294 corresponding to the molecular ion has also been
observed.[3]

Table 4: Significant Fragments in the Mass Spectrum of Methyl Linolelaidate
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miz Relative Intensity Possible Fragment
294 Present [M]*

95 High C7H11*

81 High CoHo*

67 High CsH7*

55 High CaH7+

Data obtained from PubChem.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of fatty
acid methyl esters like methyl linolelaidate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of methyl linolelaidate in about 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDClI3).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

e 1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least
1-2 seconds.

e 13C NMR Acquisition: A standard carbon experiment with proton decoupling is used. A longer
relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due
to the lower natural abundance of 13C.

FT-IR Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the neat
liquid sample is placed directly on the ATR crystal. For transmission IR, a thin film of the

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-linolelaidate
https://www.benchchem.com/product/b149864?utm_src=pdf-body
https://www.benchchem.com/product/b149864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

sample can be prepared between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first
recorded. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g.,
16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range
of 4000 to 400 cm1.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute the methyl linolelaidate sample in a suitable volatile solvent
(e.g., hexane or dichloromethane).

e Instrumentation: A gas chromatograph coupled to a mass spectrometer.
e GC Conditions:

o Column: A polar capillary column (e.g., a cyano-substituted column) is often used for the
separation of fatty acid methyl ester isomers.

o Injector: Split/splitless injector, typically at a temperature of 250°C.

o Oven Program: A temperature gradient is used to elute the compounds, for example,
starting at 100°C and ramping up to 240°C.

o Carrier Gas: Helium at a constant flow rate.
e MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.

o Mass Analyzer: Quadrupole or ion trap.

o Scan Range: Typically from m/z 40 to 500.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the spectral analysis of methyl

linolelaidate.
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Workflow for the spectral analysis of methyl linolelaidate.

Signaling and Metabolic Pathways

Linoleic acid and its isomers are precursors to a variety of signaling molecules involved in

inflammation and other physiological processes. While the specific signaling pathways of

methyl linolelaidate are less studied than its cis-isomer, it is known that trans fatty acids can

be incorporated into cell membranes and can influence cellular signaling. The metabolism of

linoleic acid involves desaturation and elongation steps to produce longer-chain

polyunsaturated fatty acids. It is also a substrate for cyclooxygenase (COX) and lipoxygenase

(LOX) enzymes, leading to the formation of eicosanoids. The metabolism of elaidic acid, a

trans-monounsaturated fatty acid, has been shown to impact lipid metabolism in liver cells.[4]
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The diagram below illustrates a simplified overview of the metabolic fate of linoleic acid
isomers.
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Simplified metabolic pathways of linoleic acid isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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